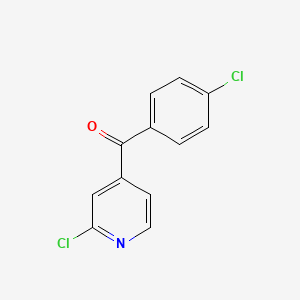
(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone
Overview
Description
“(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone” is a chemical compound with the CAS number 6318-51-0 . It is also known as “(4-Chlorophenyl) (2-pyridinyl)Methanone” in English .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H8ClNO . The compound is monoclinic with cell parameters a = 19.0184 (3) Å, b = 4.81220 (10) Å, c = 11.3896 (2) Å, β = 107.388 (1)°, Z = 4, V = 994.75 (3) Å .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 217.65 . It is a white to slightly pale yellow crystal or powder . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone and its derivatives have been explored in various scientific studies for their synthesis and structural characterization. For instance, a study by Lakshminarayana et al. (2018) focused on the synthesis and characterization of a related compound through spectroscopic methods and X-ray diffraction, providing insights into its molecular structure and potential applications in material science and molecular docking studies (Lakshminarayana et al., 2018). Similarly, research by Sivakumar et al. (2021) on a compound with a slightly different molecular structure highlighted its vibrational, electronic, and structural properties, as well as its potential in antimicrobial activity and molecular docking applications (Sivakumar et al., 2021).
Catalysis and Green Chemistry
In the realm of catalysis and green chemistry, derivatives of this compound have been investigated for their potential as catalysts or in catalytic processes. The work by Chen et al. (2021) demonstrates the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, showcasing the efficiency and green aspects of this synthetic route (Chen et al., 2021).
Biological and Pharmaceutical Research
On the biological and pharmaceutical front, derivatives of this compound have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. For example, Katariya et al. (2021) synthesized novel heterocyclic compounds incorporating the core structure of this compound, which were then evaluated for their anticancer and antimicrobial activities, showing promising results (Katariya et al., 2021).
Material Science and Luminescence
In material science, the compound's derivatives have been studied for their luminescence properties. Wen et al. (2021) designed and synthesized a donor-acceptor molecule related to this compound, demonstrating dual emission and switching between delayed fluorescence and room-temperature phosphorescence, indicating its potential in optoelectronic applications (Wen et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can alter the activity of the target proteins, affecting various cellular processes . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by interacting with protein kinases, it can affect the phosphorylation state of various proteins, leading to changes in cell signaling pathways. This can result in altered gene expression and metabolic activity within the cell. Studies have shown that this compound can induce apoptosis (programmed cell death) in certain cell types, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For instance, its interaction with protein kinases can prevent the phosphorylation of target proteins, thereby modulating their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Studies have shown that high doses of this compound can be toxic, causing adverse effects such as liver damage and oxidative stress. It is important to determine the threshold dose that elicits a therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of this compound with enzymes such as cytochrome P450 can influence its metabolic fate and the levels of metabolites produced .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .
Properties
IUPAC Name |
(4-chlorophenyl)-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-3-1-8(2-4-10)12(16)9-5-6-15-11(14)7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODXVSLRIRMETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=NC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


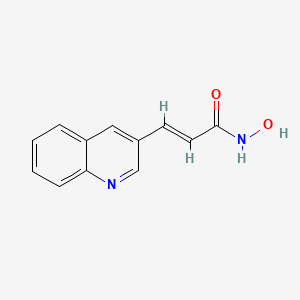
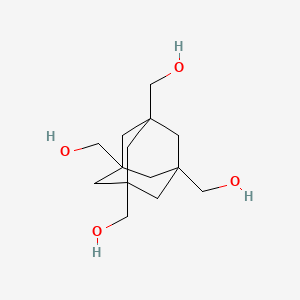
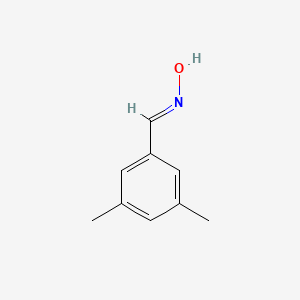

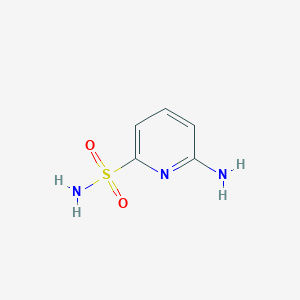
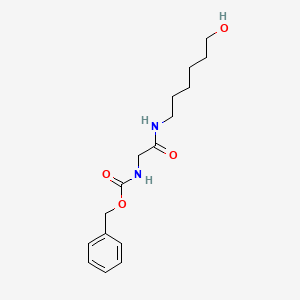
![3-[(2-Aminopyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3038127.png)

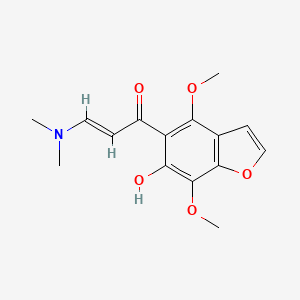
![2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol](/img/structure/B3038133.png)
![4-Bromo-2-[(4-isopropylanilino)methyl]benzenol](/img/structure/B3038134.png)
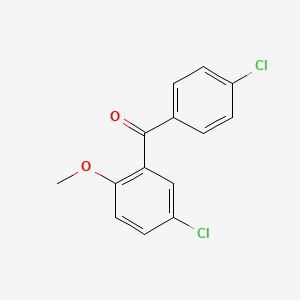

![2,4-Dichloro-6-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B3038139.png)
